molecular formula C6H9ClN2O B13991828 3-Tert-butyl-5-chloro-1,2,4-oxadiazole

3-Tert-butyl-5-chloro-1,2,4-oxadiazole

Cat. No.: B13991828
M. Wt: 160.60 g/mol
InChI Key: QVYMTOPXBBNHAD-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-chloro-1,2,4-oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the tert-butyl and chloro substituents on the oxadiazole ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-5-chloro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with an organic nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂). The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-chloro-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific examples for this compound are limited.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions with other unsaturated molecules to form more complex structures.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like manganese dioxide for oxidation reactions. Reaction conditions typically involve solvents such as tetrahydrofuran (THF) and ethanol, with temperatures ranging from room temperature to reflux conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various substituted oxadiazoles, while cycloaddition reactions can produce fused ring systems.

Scientific Research Applications

3-Tert-butyl-5-chloro-1,2,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-tert-butyl-5-chloro-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, disrupting essential biological pathways in pathogens. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-5-chloro-1,2,4-oxadiazole is unique due to the combination of its tert-butyl and chloro substituents, which impart distinct chemical reactivity and biological activity compared to other oxadiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H9ClN2O

Molecular Weight

160.60 g/mol

IUPAC Name

3-tert-butyl-5-chloro-1,2,4-oxadiazole

InChI

InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3

InChI Key

QVYMTOPXBBNHAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=N1)Cl

Origin of Product

United States

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